CID 78070458

Description

Compounds with similar CID identifiers are often characterized by their molecular weight, solubility, bioactivity, and synthetic pathways .

Properties

Molecular Formula |

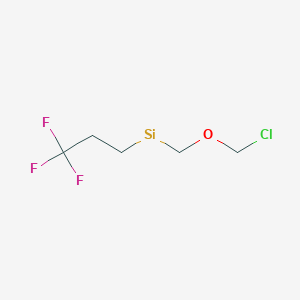

C5H8ClF3OSi |

|---|---|

Molecular Weight |

204.65 g/mol |

InChI |

InChI=1S/C5H8ClF3OSi/c6-3-10-4-11-2-1-5(7,8)9/h1-4H2 |

InChI Key |

SHMBCCJVSGSPDD-UHFFFAOYSA-N |

Canonical SMILES |

C(C[Si]COCCl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78070458 involves several synthetic routes. One common method includes the preparation of a mixed solution followed by the formation of nanoparticles. The process typically involves:

- Preparing a mixed solution of specific reactants.

- Forming nanoparticles through controlled reaction conditions.

- Performing additional modifications such as amination or coating to achieve the desired properties .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes:

- Large-scale mixing and reaction in industrial reactors.

- Purification steps to remove impurities.

- Quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

CID 78070458 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group with another, often using specific reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromic acid.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield alcohols or hydrocarbons .

Scientific Research Applications

CID 78070458 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or catalyst in various chemical reactions.

Biology: Studied for its potential effects on biological systems and pathways.

Medicine: Investigated for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of materials with specific properties .

Mechanism of Action

The mechanism of action of CID 78070458 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities

- Oscillatoxin Derivatives (e.g., CID 101283546, CID 185389): These macrocyclic polyketides share fused ring systems and methyl/oxygen substituents, which influence their bioactivity and stability .

- Bile Acid Analogs (e.g., CID 6675, CID 439763): Steroid-based structures with hydroxyl/carboxyl groups, critical for membrane interaction and enzymatic inhibition .

Table 1: Key Structural Features of Analogous Compounds

| Compound (CID) | Core Structure | Functional Groups | Bioactive Moieties |

|---|---|---|---|

| Oscillatoxin D (101283546) | Macrocyclic polyketide | Epoxide, methyl branches | Anticancer, ion channel modulation |

| 30-Methyl-Oscillatoxin D (185389) | Modified polyketide | Methylation at C30 | Enhanced metabolic stability |

| Taurocholic Acid (6675) | Steroid nucleus | Hydroxyl, sulfonic acid | Bile salt, lipid emulsification |

| Betulinic Acid (64971) | Pentacyclic triterpene | Hydroxyl, carboxylic acid | Antiviral, anti-inflammatory |

Physicochemical Properties

Data from similar CIDs suggest that CID 78070458 may exhibit properties such as:

- Molecular Weight : Likely 200–500 Da, based on oscillatoxin derivatives (e.g., CID 101283546: 784.9 Da) and bile acids (e.g., CID 6675: 515.7 Da) .

- Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO), analogous to CID 64971 (Betulinic acid: 0.052 mg/mL) and CID 3749 (Irbesartan: 0.24 mg/mL) .

- LogP : Estimated range of 2–5, reflecting lipophilicity critical for membrane permeability .

Table 2: Comparative Physicochemical Data

| Compound (CID) | Molecular Weight (Da) | Solubility (mg/mL) | LogP | Bioavailability Score |

|---|---|---|---|---|

| CID 101283546 | 784.9 | 0.001 (predicted) | 4.2 | 0.32 |

| CID 6675 | 515.7 | 10.5 (aqueous) | 1.8 | 0.55 |

| CID 64971 | 456.7 | 0.052 | 6.3 | 0.56 |

| CID 3749 | 428.5 | 0.24 | 4.9 | 0.55 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.